3-(N-Boc-amino)-1-propanesulfonic acid

Description

BenchChem offers high-quality 3-(N-Boc-amino)-1-propanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-Boc-amino)-1-propanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-4-6-15(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOPCLRTJSMNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473584 | |

| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918825-10-2 | |

| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(N-Boc-amino)-1-propanesulfonic Acid: Structure, Synthesis, and Applications

Introduction

3-(N-Boc-amino)-1-propanesulfonic acid is a specialized chemical compound of significant interest to researchers in organic synthesis and medicinal chemistry. It is the N-protected form of 3-amino-1-propanesulfonic acid, a molecule also known as homotaurine or tramiprosate.[1] The core value of this compound lies in the strategic use of the tert-butyloxycarbonyl (Boc) protecting group. This group temporarily masks the highly reactive amino functional group, enabling chemists to perform modifications on other parts of the molecule without unintended side reactions.[]

The deprotected form, 3-amino-1-propanesulfonic acid, has been investigated as a promising therapeutic agent for Alzheimer's disease due to its ability to interact with soluble amyloid-β peptides, potentially reducing their aggregation and deposition in the brain.[3][4] Consequently, the Boc-protected version serves as a critical intermediate, facilitating the synthesis of various derivatives and prodrugs aimed at improving the pharmacokinetic properties of the parent compound or creating novel molecular probes.[5] This guide provides a comprehensive overview of its structure, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and key applications in the field of drug development.

Molecular Structure and Physicochemical Properties

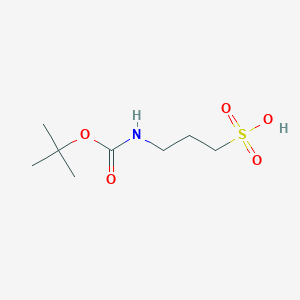

Chemical Structure

The structure consists of a three-carbon (propane) backbone. A sulfonic acid group (-SO₃H) is attached to the first carbon, and a Boc-protected amine group (-NHBoc) is attached to the third carbon. The Boc group is sterically bulky, which influences the molecule's reactivity and solubility.

Caption: 2D structure of 3-(N-Boc-amino)-1-propanesulfonic acid.

Physicochemical Properties

The introduction of the lipophilic Boc group significantly alters the properties compared to the parent compound, 3-amino-1-propanesulfonic acid.

| Property | Value | Source(s) |

| CAS Number | 918825-10-2 | [6] |

| Molecular Formula | C₈H₁₇NO₅S | [6] |

| Molecular Weight | 239.29 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Purity (Typical) | ≥95% | [6] |

| Parent Compound (CAS) | 3687-18-1 (for 3-Amino-1-propanesulfonic acid) | [8] |

Synthesis and Purification

Synthetic Rationale: The Role of the Boc Group

In multi-step organic synthesis, it is often essential to prevent a reactive functional group, such as an amine, from participating in a desired reaction elsewhere in the molecule. The Boc group is an ideal choice for amine protection due to several key advantages[]:

-

Stability: It is highly stable under neutral, basic, and many nucleophilic conditions, allowing for a wide range of subsequent chemical transformations.

-

Facile Removal: It can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine.[][9]

-

Improved Solubility: The bulky tert-butyl group often increases the solubility of the molecule in common organic solvents, simplifying reaction workups and purification.

The synthesis of 3-(N-Boc-amino)-1-propanesulfonic acid is typically achieved by reacting the parent amine, 3-amino-1-propanesulfonic acid, with di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol: Boc Protection of 3-Amino-1-propanesulfonic Acid

This protocol is a self-validating system, where successful synthesis is confirmed by the subsequent characterization steps.

Materials:

-

3-Amino-1-propanesulfonic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-amino-1-propanesulfonic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate (2.5 equivalents). Stir at room temperature until a clear solution is obtained. Causality: The aqueous basic solution deprotonates the amino group, increasing its nucleophilicity, and also solubilizes the zwitterionic starting material.

-

Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in dioxane.

-

Reaction: Allow the mixture to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 using 1M HCl. The product should precipitate as a white solid. Causality: Acidification protonates the sulfonic acid and any excess bicarbonate, while causing the less water-soluble Boc-protected product to precipitate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3-(N-Boc-amino)-1-propanesulfonic acid.

Workflow Diagram

Caption: General workflow for the synthesis and validation of the target compound.

Analytical Characterization for Structural Verification

The Principle of Self-Validation

Each analytical technique provides a piece of the structural puzzle. A combination of NMR, IR, and MS is required to unambiguously confirm the identity and purity of the synthesized compound, ensuring its suitability for subsequent use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

| ¹H NMR (Expected Signals) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | ~1.45 | Singlet | 9H | -C(CH ₃)₃ (Boc group) |

| Signal 2 | ~1.80 | Quintet | 2H | -CH ₂-CH₂-SO₃H |

| Signal 3 | ~2.95 | Triplet | 2H | -CH₂-CH ₂-SO₃H |

| Signal 4 | ~3.15 | Quartet | 2H | NH-CH ₂-CH₂- |

| Signal 5 | ~5.00 | Broad Triplet | 1H | -NH -Boc |

| ¹³C NMR (Expected Signals) | Chemical Shift (δ, ppm) | Assignment |

| Signal 1 | ~28.4 | -C(C H₃)₃ (Boc group) |

| Signal 2 | ~27.5 | -C H₂-CH₂-SO₃H |

| Signal 3 | ~38.0 | NH-C H₂-CH₂- |

| Signal 4 | ~49.0 | -CH₂-C H₂-SO₃H |

| Signal 5 | ~79.5 | -C (CH₃)₃ (Boc group) |

| Signal 6 | ~156.0 | -NH-C =O (Boc carbonyl) |

(Note: Exact chemical shifts can vary based on the solvent and concentration used).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the presence of key functional groups. The successful protection of the amine is validated by the appearance of the carbamate C=O stretch and the disappearance of primary amine vibrations.[11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Amide (N-H) |

| ~2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1690 | C=O Stretch | Carbamate (Boc C=O) |

| ~1520 | N-H Bend | Amide (N-H) |

| ~1160 & ~1040 | S=O Asymmetric/Symmetric Stretch | Sulfonic Acid (-SO₃H) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) would be approximately 240.09 for the [M+H]⁺ ion and 262.07 for the [M+Na]⁺ ion, confirming the molecular formula C₈H₁₇NO₅S.[6]

Applications in Research and Drug Development

Role as a Synthetic Intermediate

The primary application of 3-(N-Boc-amino)-1-propanesulfonic acid is as a versatile building block.[12] With the amine functionality protected, researchers can selectively perform reactions on the sulfonic acid group, such as converting it to a sulfonyl chloride or sulfonamide, to create a library of new compounds for screening and development. It is a crucial component for producing derivatives of homotaurine for structure-activity relationship (SAR) studies.

The Active Moiety: 3-Amino-1-propanesulfonic Acid (Homotaurine)

The scientific rationale for synthesizing this Boc-protected compound is often to access or modify its deprotected, active form, 3-amino-1-propanesulfonic acid (also known as Tramiprosate). This parent compound is a structural analogue of the neurotransmitter GABA and has been a lead candidate in Alzheimer's disease research.[3] Clinical trials have investigated its ability to bind to soluble amyloid-β (Aβ) peptides, which is thought to inhibit the formation of neurotoxic Aβ aggregates and plaques.[3][4]

Deprotection Strategy: Releasing the Active Amine

To liberate the active amine, the Boc group is removed under acidic conditions. This is a standard procedure in peptide synthesis and organic chemistry.[]

Protocol Example (TFA Deprotection):

-

Dissolve the Boc-protected compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.

-

Stir the reaction at room temperature for 1-3 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected product as its trifluoroacetate salt.

Caption: Reaction scheme for the acid-catalyzed deprotection of the Boc group.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes, as the compound may cause irritation.[8][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14]

Conclusion

3-(N-Boc-amino)-1-propanesulfonic acid is more than just a chemical structure; it is an enabling tool for innovation in medicinal chemistry and drug development. Its design, centered on the robust and reversible Boc protecting group, provides chemists with the flexibility needed to synthesize complex molecular architectures. By serving as a stable and versatile intermediate, it plays a crucial role in the exploration of new therapeutic agents, most notably in the ongoing effort to develop treatments for neurodegenerative conditions like Alzheimer's disease. The synthesis and characterization protocols outlined in this guide represent a reliable and self-validating system for researchers to produce and verify this high-value compound for their scientific endeavors.

References

- MP Biomedicals. (n.d.). TECHNICAL INFORMATION - CAPS.

- MuseChem. (n.d.). 3-(N-BOC-AMINO)-1-PROPANESULFONIC ACID, 95% Purity, C8H17NO5S, 1 gram.

- ChemicalBook. (n.d.). 3-Amino-1-propanesulfonic acid - Safety Data Sheet.

- Google Patents. (n.d.). CN1451652A - Process for preparing 3-amino propane sulfonic acid.

- Sigma-Aldrich. (n.d.). 3-Amino-1-propanesulfonic acid 97.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Amino-1-propanesulfonic Acid.

- Google Patents. (n.d.). CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.

- Ambeed. (n.d.). 3-Amino-1-propanesulfonic Acid.

- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

- BOC Sciences. (n.d.). BOC-amino acids.

- PubChem. (n.d.). Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Amino-1-propanesulfonic acid.

- Thermo Scientific Chemicals. (n.d.). 3-Amino-1-propanesulfonic acid, 95%.

- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

- Google Patents. (n.d.). CN101362709B - 3-amino propanesulfonic acid preparation method.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Amino-1-propanesulfonic acid.

- The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Pharmaceutical Synthesis: The Importance of Boc-(S)-3-Amino-3-phenylpropionic Acid.

- PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(BOC-amino)-1-propanol.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - (±)-3-Amino-1,2-propanediol.

- Merck Millipore. (n.d.). 3-Amino-1-propanol CAS 156-87-6.

- ChemicalBook. (n.d.). 3-Amino-1-propanesulfonic acid(3687-18-1) 1H NMR spectrum.

- The Royal Society of Chemistry. (2011). An L-proline Functionalized Metallo-organic Triangle as Size-Selective Homogeneous Catalyst for Asymmertry Catalyzing Aldol Reactions.

Sources

- 1. 3-Amino-1-propanesulfonic Acid | 3687-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]

- 4. 3-Amino-1-propanesulfonic Acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-Amino-1-propanesulfonic acid - Safety Data Sheet [chemicalbook.com]

- 8. 3-Amino-1-propanesulfonic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.fr [fishersci.fr]

Navigating the Solubility Landscape of 3-(N-Boc-amino)-1-propanesulfonic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 3-(N-Boc-amino)-1-propanesulfonic acid in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this zwitterionic molecule. In the absence of extensive published quantitative data, this guide equips the reader with a robust theoretical framework, predictive modeling tools, and a detailed experimental protocol to empower independent solubility assessment. We will delve into the molecular structure's influence on solvent interactions, introduce the practical application of Hansen Solubility Parameters (HSPs) for solubility prediction, and provide a step-by-step guide for empirical solubility determination.

Introduction: The Challenge of a Zwitterionic Sulfonic Acid

3-(N-Boc-amino)-1-propanesulfonic acid is a molecule of significant interest in various chemical and pharmaceutical applications. Its structure, featuring a strongly acidic sulfonic acid group and a Boc-protected amine, confers a zwitterionic character in many environments. This dual nature is a primary determinant of its solubility profile, often leading to high aqueous solubility and conversely, limited solubility in many organic solvents.[1] The strong intermolecular forces, including hydrogen bonding and ionic interactions, inherent to its solid, often crystalline state, present a significant energy barrier to dissolution in non-polar or weakly polar organic media.

The tert-butyloxycarbonyl (Boc) protecting group, while enhancing lipophilicity to some extent compared to the parent amino acid, does not fundamentally alter the dominant influence of the highly polar sulfonic acid moiety.[2] Understanding and predicting the solubility of this compound is therefore crucial for its effective use in synthesis, purification, and formulation.

Physicochemical Properties Influencing Solubility

The solubility of 3-(N-Boc-amino)-1-propanesulfonic acid is a complex interplay of its structural features and the properties of the solvent. Key molecular characteristics include:

-

Sulfonic Acid Group: This is a strongly acidic functional group, readily donating a proton and contributing to the molecule's high polarity and capacity for strong hydrogen bonding.

-

Boc-Protected Amine: The bulky and relatively non-polar Boc group can influence crystal packing and offers a site for weaker van der Waals interactions.

-

Zwitterionic Potential: The presence of both a strongly acidic and a basic (amide) functional group allows for the formation of a zwitterion, a molecule with both a positive and a negative charge, leading to strong electrostatic interactions in the solid state. In organic solvents, the equilibrium between the zwitterionic and neutral forms can be influenced by the solvent's polarity and proticity.[3]

-

Molecular Size and Shape: The overall size and conformation of the molecule will affect how it fits into the solvent lattice.

These factors collectively suggest that solvents capable of strong hydrogen bonding and those with high polarity will be the most effective at solvating 3-(N-Boc-amino)-1-propanesulfonic acid.

Predictive Modeling: The Hansen Solubility Parameter (HSP) Approach

In the absence of comprehensive experimental solubility data, predictive models offer a powerful tool for solvent selection. The Hansen Solubility Parameter (HSP) approach is a particularly useful framework that breaks down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The central principle of HSP is that "like dissolves like." A solute will be most soluble in a solvent with similar HSP values. The "distance" (Ra) between the HSPs of the solute and the solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.[4][5]

Estimating Hansen Solubility Parameters for 3-(N-Boc-amino)-1-propanesulfonic Acid

Table 1: Estimated Hansen Solubility Parameters for 3-(N-Boc-amino)-1-propanesulfonic Acid and Selected Organic Solvents

| Compound/Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| 3-(N-Boc-amino)-1-propanesulfonic acid (Estimated) | 17.5 | 12.0 | 15.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

Note: The HSPs for the solvents are established literature values. The HSPs for 3-(N-Boc-amino)-1-propanesulfonic acid are estimations based on group contribution methods and should be used as a predictive guide.

Interpreting the HSP Data

Based on the estimated HSPs, we can predict that protic, polar solvents like methanol and ethanol will be the most effective at dissolving 3-(N-Boc-amino)-1-propanesulfonic acid due to their ability to engage in hydrogen bonding and solvate the polar sulfonic acid group. Apolar solvents like toluene are predicted to be poor solvents. The HSPs provide a rational basis for selecting a starting point for experimental solubility determination.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, empirical determination is essential. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[7]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 3-(N-Boc-amino)-1-propanesulfonic acid.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 3-(N-Boc-amino)-1-propanesulfonic acid into a series of sealable glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.

-

Precisely dispense a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded.

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the undissolved solid.

-

Centrifuge the vials at a moderate speed to pellet the remaining solid.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe fitted with a chemically resistant filter (e.g., a 0.22 µm PTFE filter) to remove any suspended microparticles.

-

-

Analysis:

-

Accurately transfer a known volume of the clear, filtered saturated solution to a pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

Calculate the solubility by dividing the mass of the dissolved solid by the volume of the aliquot taken.

-

Data Interpretation and Causality

The experimentally determined solubility values should be interpreted in the context of the solvent's properties and the solute's molecular structure.

Table 2: Expected Qualitative Solubility of 3-(N-Boc-amino)-1-propanesulfonic Acid in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility | Rationale |

| Protic, Polar | Methanol, Ethanol | Higher | Capable of strong hydrogen bonding with the sulfonic acid group and solvating the zwitterionic form. |

| Aprotic, Polar | Acetone, Acetonitrile, THF | Moderate to Low | Can engage in dipole-dipole interactions but lack the ability to donate hydrogen bonds, making them less effective at solvating the sulfonic acid group. |

| Aprotic, Non-polar | Toluene, Hexane | Very Low | Lack the necessary polarity and hydrogen bonding capability to overcome the strong intermolecular forces of the solid solute. |

| Chlorinated | Dichloromethane | Low | Moderate polarity but poor hydrogen bonding ability. |

The following diagram illustrates the logical relationship between the molecular properties of 3-(N-Boc-amino)-1-propanesulfonic acid and its expected solubility in different classes of organic solvents.

Sources

- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Senior Scientist’s Guide to 13C NMR Analysis of Boc-Protected Amino Acids

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies in organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). While Proton (

However, Boc-amino acids present a unique analytical challenge: rotameric peak doubling . This phenomenon often leads inexperienced researchers to falsely flag high-purity intermediates as contaminated. This guide outlines a self-validating analytical framework to distinguish between true impurities and conformational isomers, ensuring data integrity in drug development pipelines.

Part 1: The Boc Spectral Signature[1][2]

In

Table 1: Diagnostic Chemical Shifts (CDCl )

| Carbon Type | Structural Moiety | Chemical Shift ( | Intensity Profile | Notes |

| Methyl ( | Boc | 28.2 – 28.5 | Very High | 3 equivalent carbons; often the tallest peak in the spectrum. |

| Quaternary ( | Boc | 79.0 – 80.5 | Low | Long relaxation time ( |

| Carbamate ( | Boc Carbonyl | 155.0 – 156.5 | Low/Medium | Distinct from the acid/ester carbonyl. |

| Acid/Ester ( | Amino Acid Backbone | 170.0 – 176.0 | Low | Typically downfield of the Boc carbonyl. |

| Amino Acid Backbone | 40.0 – 60.0 | Medium | Sensitive to side-chain electronics. |

Senior Scientist Note: The chemical shift difference (

) between the Boc carbonyl (~155 ppm) and the amino acid carbonyl (~172 ppm) is the most reliable metric for confirming the integrity of the carbamate linkage. If you see a signal near 160-165 ppm, suspect urea formation or decomposition.

Part 2: The Rotamer Trap (Advanced Analysis)

The most common error in analyzing Boc-amino acids is misinterpreting rotamers as impurities.

The Mechanism

The

-

Prevalence: Most severe in Boc-Proline and N-methylated amino acids , but observable in bulky residues (e.g., Valine, Isoleucine).

-

Observation: You will often see a "shadow" spectrum where minor peaks appear at ~10-20% intensity slightly upfield or downfield of the major signals.

Visualization: The Rotameric Equilibrium

Caption: The dynamic equilibrium between cis and trans rotamers leads to signal splitting, mimicking the appearance of impurities.

Part 3: Self-Validating Experimental Protocol

To ensure data trustworthiness, follow this protocol which includes a specific validation step for rotamers.

Workflow Diagram

Caption: Decision tree for distinguishing between conformational isomers and chemical impurities.

Detailed Methodology

-

Sample Preparation:

-

Dissolve 30–50 mg of the Boc-amino acid in 0.6 mL of solvent.

-

Solvent Choice: Start with CDCl

. If solubility is poor or rotamers are severe, switch to DMSO-d

-

-

Acquisition Parameters:

-

Relaxation Delay (

): Set to -

Scans: Minimum 256 scans (due to the low sensitivity of

C and the splitting of signal intensity between rotamers).

-

-

Rotamer Validation (The "Heat Test"):

-

If "impurity" peaks are observed near the main signals (e.g., a small peak at 28.1 ppm next to the main 28.3 ppm peak):

-

Do not purify yet.

-

Warm the NMR probe to 40–50°C.

-

Result: If the peaks broaden and merge (coalesce), they are rotamers. If they remain sharp and distinct, they are impurities [2].

-

Part 4: Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Missing ~80 ppm signal | Saturation of Quaternary Carbon | Increase relaxation delay ( |

| Missing ~155 ppm signal | Low concentration or Saturation | Increase sample concentration; increase scan count. |

| Complex "Forest" of peaks | Severe Rotamerism (e.g., Proline) | Switch solvent to DMSO-d |

| Extra Carbonyl > 160 ppm | Decomposition | Check for urea formation (DCC coupling byproduct) or free amino acid. |

References

-

NIST. (2012).[1] 13C-NMR Absorptions of Major Functional Groups. National Institute of Standards and Technology. [Link]

-

RSC. (2013). Rotamers - assigned by a simple NMR experiment. Sussex Drug Discovery Centre. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

mass spectrometry fragmentation of 3-(N-Boc-amino)-1-propanesulfonic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(N-Boc-amino)-1-propanesulfonic acid

Introduction

3-(N-Boc-amino)-1-propanesulfonic acid is a bifunctional organic molecule that incorporates a stable sulfonic acid moiety and a synthetically versatile amine, which is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable building block in the synthesis of more complex molecules, including peptide mimetics and pharmaceutical intermediates. The Boc protecting group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[1]

Accurate characterization of such molecules is paramount for ensuring quality control, verifying synthetic success, and elucidating metabolic pathways. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS) techniques, stands as a cornerstone for the unambiguous structural confirmation of small molecules.[2][3] Electrospray ionization (ESI) is the method of choice for analyzing polar and thermally labile compounds like the topic molecule, as it allows for gentle ionization and transfer into the gas phase.[4][5]

This guide provides a detailed examination of the characteristic fragmentation patterns of 3-(N-Boc-amino)-1-propanesulfonic acid under both positive and negative mode ESI-MS/MS. By understanding the underlying chemical principles that govern its dissociation, researchers can confidently identify this molecule and its derivatives in complex matrices. We will explore the causality behind the observed fragmentation, present a validated analytical workflow, and summarize the key diagnostic ions that serve as a structural fingerprint.

Part 1: Ionization and Precursor Ion Formation

The first step in any mass spectrometry analysis is the efficient generation of gas-phase ions. Due to the presence of both a highly acidic sulfonic acid group and a basic carbamate, 3-(N-Boc-amino)-1-propanesulfonic acid ionizes effectively in both positive and negative ESI modes.

-

Negative Ion Mode (ESI-): In this mode, the molecule readily loses a proton from its most acidic site, the sulfonic acid group, to form the deprotonated precursor ion, [M-H]⁻ . This process is highly efficient and often results in a strong signal, making it a preferred mode for detecting sulfonic acids.[6][7]

-

Positive Ion Mode (ESI+): In the presence of an acidic mobile phase, the molecule can accept a proton, typically at the carbonyl oxygen of the Boc group, to form the protonated precursor ion, [M+H]⁺ .[8] It is also common to observe adducts with alkali metals, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware is not scrupulously cleaned or if buffers containing these salts are used.

The monoisotopic mass of 3-(N-Boc-amino)-1-propanesulfonic acid (C₈H₁₇NO₅S) is 239.0827 Da. Therefore, high-resolution mass spectrometry should target the following precursor ions:

| Ion Type | Formula | Calculated m/z |

| [M-H]⁻ | C₈H₁₆NO₅S⁻ | 238.0750 |

| [M+H]⁺ | C₈H₁₈NO₅S⁺ | 240.0905 |

| [M+Na]⁺ | C₈H₁₇NNaO₅S⁺ | 262.0725 |

Part 2: Negative Mode ESI-MS/MS Fragmentation of [M-H]⁻

The fragmentation of the [M-H]⁻ precursor ion (m/z 238.08) is primarily dictated by the charge localization on the sulfonate group. The most characteristic and often most abundant fragmentation pathway for sulfonic acids under collision-induced dissociation (CID) is the neutral loss of sulfur trioxide (SO₃).[7][9]

-

Primary Fragmentation: Loss of SO₃: The precursor ion undergoes a facile cleavage of the C-S bond, resulting in the elimination of a neutral SO₃ molecule (79.9568 Da). This generates a highly stable fragment ion at m/z 158.1181 , corresponding to the anion of N-Boc-propylamine. This is the most diagnostic fragment for identifying the sulfonic acid moiety in the negative ion mode.

-

Secondary Fragmentation Pathways: While the loss of SO₃ is dominant, other fragmentation channels originating from the Boc group can also be observed, typically at higher collision energies. These include the loss of isobutylene (56.0626 Da) to yield a fragment at m/z 182.0124, or the loss of the entire Boc-group as C₅H₈O₂ (100.0524 Da) to yield the deprotonated 3-amino-1-propanesulfonic acid at m/z 138.0225.

Caption: Fragmentation pathway of [M-H]⁻.

Part 3: Positive Mode ESI-MS/MS Fragmentation of [M+H]⁺

In positive mode, the fragmentation behavior of the [M+H]⁺ precursor ion (m/z 240.09) is almost entirely governed by the lability of the Boc protecting group. This group is notoriously unstable under acidic conditions and readily fragments via a well-established two-step mechanism.[8][10] This predictable pathway serves as an excellent diagnostic tool for identifying Boc-protected amines.

-

Step 1 - Loss of Isobutylene (C₄H₈): The primary fragmentation event is the elimination of a neutral isobutylene molecule (56.0626 Da). This occurs through a rearrangement where a proton is transferred to the carbamate, leading to the cleavage of the C-O bond of the tert-butyl group. This produces a characteristic carbamic acid intermediate ion at m/z 184.0276 . This loss of 56 Da is a hallmark of the Boc group.[8]

-

Step 2 - Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate formed in the first step is unstable and rapidly loses carbon dioxide (43.9898 Da) to generate the final, stable product ion at m/z 140.0378 . This ion corresponds to the protonated form of 3-amino-1-propanesulfonic acid, the original amine core of the molecule.

The observation of this sequential loss of 56 Da and 44 Da provides extremely high confidence in the identification of a Boc-protected amine substructure. It's important to note that acidic mobile phases (e.g., containing formic or trifluoroacetic acid) or high ion source temperatures can sometimes induce this fragmentation "in-source," leading to the observation of m/z 184.03 and m/z 140.04 even in the full MS1 scan.[11]

Caption: Fragmentation pathway of [M+H]⁺.

Part 4: Validated Experimental Workflow

To reliably generate the fragmentation data described above, a systematic and validated workflow is essential. The following protocol is designed for a standard high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

Caption: General workflow for LC-MS/MS analysis.

1. Sample Preparation

-

Objective: To prepare the analyte in a solvent compatible with ESI and LC.

-

Protocol:

-

Prepare a stock solution of 3-(N-Boc-amino)-1-propanesulfonic acid at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

-

For positive mode analysis, add 0.1% formic acid to the working solution.

-

For negative mode analysis, add 0.1% ammonium hydroxide or use a mobile phase without acid to facilitate deprotonation.

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

-

2. Liquid Chromatography (LC)

-

Objective: To desalt the sample and separate it from potential impurities prior to MS analysis.[12]

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.

-

Injection Volume: 2-5 µL.

-

3. Mass Spectrometry Acquisition

-

Objective: To acquire high-resolution MS and MS/MS data in both polarities.

-

Protocol:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Separate runs for Positive and Negative modes.

-

Acquisition Range: m/z 70-500.

-

Full Scan (MS1) Parameters:

-

Resolution: >30,000 (FWHM) to ensure accurate mass measurement.[13]

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 120 °C.

-

-

Tandem MS (dd-MS²) Parameters:

-

Precursor Ions: m/z 240.09 (positive), m/z 238.08 (negative).

-

Isolation Window: 1.0 Da.

-

Activation: Collision-Induced Dissociation (CID) with Argon.

-

Collision Energy (CE): Use a stepped normalized collision energy (e.g., 15, 25, 40 eV) or a ramp (10-40 eV) to capture both primary fragments and deeper fragmentation products.[4]

-

-

Part 5: Data Summary and Interpretation

The data obtained from the MS/MS experiments can be summarized to provide a clear, diagnostic fingerprint of the molecule.

| Ion Mode | Precursor Ion (m/z) | Key Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure | Diagnostic Value |

| Positive | 240.0905 | 184.0276 | 56.0626 (C₄H₈) | [HOOC-NH-(CH₂)₃-SO₃H]⁺ | Confirms Boc Group |

| 240.0905 | 140.0378 | 100.0524 (C₅H₈O₂) | [H₃N⁺-(CH₂)₃-SO₃H] | Confirms Boc Group & Core Structure | |

| Negative | 238.0750 | 158.1181 | 79.9568 (SO₃) | [Boc-NH-(CH₂)₃]⁻ | Confirms Sulfonic Acid Group |

Causality and Trustworthiness: The described fragmentation patterns are based on fundamental principles of gas-phase ion chemistry. The lability of the Boc group in positive mode and the preferential loss of SO₃ in negative mode are highly reproducible and predictable phenomena. By using a high-resolution instrument, the elemental compositions of precursor and product ions can be confirmed to within 5 ppm mass accuracy, providing an orthogonal layer of validation and ensuring the trustworthiness of the identification.[2]

Conclusion

The mass spectrometric fragmentation of 3-(N-Boc-amino)-1-propanesulfonic acid is predictable, reproducible, and yields highly diagnostic information. The analysis is characterized by two distinct and complementary fragmentation signatures depending on the ionization polarity. In positive mode, the fragmentation cascade is dominated by the Boc group, with a characteristic sequential loss of isobutylene (56 Da) and carbon dioxide (44 Da). In negative mode, the fragmentation is driven by the sulfonate anion, leading to a dominant and diagnostic neutral loss of sulfur trioxide (80 Da).

By leveraging this detailed understanding and applying the validated LC-MS/MS workflow presented, researchers, scientists, and drug development professionals can achieve unambiguous identification and structural confirmation of this important synthetic building block, ensuring the integrity and quality of their work.

References

-

bioRxiv. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]

-

Pauling, J. K., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC, NIH. Available at: [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

-

White, K. D., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Perez, A. J., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Available at: [Link]

-

Keough, T., et al. (2004). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. ACS Publications. Available at: [Link]

-

Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Available at: [Link]

-

ResearchGate. (n.d.). ESI( - )-MS/MS for deprotonated taurine of m/z 124. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Available at: [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

-

MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Available at: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available at: [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

-

CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Available at: [Link]

-

ResearchGate. (n.d.). Computational mass spectrometry for small molecules. Available at: [Link]

-

ResearchGate. (n.d.). Mass Spectroscopic Analysis of a Novel Enzymatic Reaction. Available at: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 5. uab.edu [uab.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Discovery and History of N-Boc Protected Sulfonic Acids

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular design and synthesis. Among the vast arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group has established itself as an indispensable tool for amine protection. This guide delves into the nuanced world of N-Boc protected sulfonic acids, a class of compounds that has quietly yet significantly contributed to the landscape of medicinal chemistry and organic synthesis. We will explore their discovery, trace their historical development, detail their synthesis, and illuminate their applications with field-proven insights.

Introduction: The Intersection of Sulfonic Acids and Boc Protection

Sulfonic acids (R-SO₃H) are a class of organosulfur compounds characterized by their strong acidity. Their presence in a molecule can dramatically influence its physicochemical properties, such as solubility and acidity, making them valuable moieties in drug design.[1] However, the high reactivity of both the sulfonic acid group and an amino group within the same molecule presents a significant synthetic challenge. This necessitates a robust protection strategy to achieve selective transformations.

The advent of the tert-butoxycarbonyl (Boc) protecting group revolutionized peptide synthesis and has since become a workhorse in organic chemistry.[2] Its key advantage lies in its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleaved under mild acidic conditions.[2][3] This orthogonality allows for the selective deprotection of the Boc group in the presence of other sensitive functionalities.

The convergence of these two chemical entities gives rise to N-Boc protected aminosulfonic acids, which are the primary focus of this guide. These compounds are more accurately described as aminosulfonic acids where the amino group is protected by a Boc moiety. This protection strategy has been instrumental in the synthesis of complex molecules, particularly in the development of peptidomimetics and neurologically active agents.

A Historical Perspective: The Emergence of N-Boc Protected Aminosulfonic Acids

The precise genesis of N-Boc protected sulfonic acids as a distinct class of compounds is not marked by a single seminal publication but rather an evolution of synthetic strategies. The widespread adoption of the Boc group for amine protection in the latter half of the 20th century naturally led to its application in molecules containing the aminosulfonic acid scaffold.

Early research into aminosulfonic acids, such as the vital neuromodulator taurine (2-aminoethanesulfonic acid), laid the groundwork for understanding their biological significance.[4][5][6] The synthesis of taurine and its analogues for medicinal purposes highlighted the need for effective N-protection to enable selective chemical modifications.[7][8][9][10]

While a definitive "discovery" paper for N-Boc protected sulfonic acids is elusive, the application of Boc protection to aminosulfonic acids likely emerged from the broader field of peptide and amino acid chemistry in the 1970s and 1980s, following the establishment of Boc as a standard protecting group.[11][12] The synthesis of N-Boc protected sulfamides, which are structurally related, also contributed to the development of methodologies applicable to aminosulfonic acids.[3] The inherent stability and predictable reactivity of the Boc group made it an attractive choice for chemists working with these bifunctional molecules.

Synthesis of N-Boc Protected Aminosulfonic Acids: Methodologies and Mechanistic Insights

The synthesis of N-Boc protected aminosulfonic acids typically involves the reaction of the parent aminosulfonic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The choice of base and solvent system is crucial for achieving high yields and purity.

General Synthetic Protocol

A common and effective method for the N-Boc protection of aminosulfonic acids is outlined below. This protocol is broadly applicable to a range of substrates, including taurine and its homologues.

Experimental Protocol: N-Boc Protection of an Aminosulfonic Acid [13]

-

Dissolution: Dissolve the aminosulfonic acid (1 equivalent) in a mixture of water and a suitable organic cosolvent, such as acetone or tetrahydrofuran (THF), to ensure solubility of both the starting material and the Boc anhydride.

-

Basification: Add a base, such as sodium hydroxide or triethylamine (NEt₃), to the solution to deprotonate the amino group, rendering it nucleophilic. The pH of the solution should be carefully monitored and maintained in the basic range.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected aminosulfonic acid. Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Mixed Solvent System: The use of a water/organic co-solvent system is a practical solution to the differing polarities of the ionic aminosulfonic acid and the nonpolar Boc anhydride, facilitating their interaction.

-

Base Selection: A strong enough base is required to deprotonate the ammonium group of the zwitterionic aminosulfonic acid, but an excessively strong base or prolonged exposure can lead to side reactions. Triethylamine is a common choice for its organic solubility and moderate basicity.

-

Stoichiometry of Boc₂O: A slight excess of Boc anhydride is often used to ensure complete conversion of the starting material.

dot graph "N_Boc_Protection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Diagram of the N-Boc protection mechanism."

Synthesis of N-Boc-Aminosulfonyl Chlorides

A key intermediate for the synthesis of more complex derivatives is the N-Boc-aminosulfonyl chloride. These reactive species can be prepared from the corresponding N-Boc protected aminosulfonic acid.

Experimental Protocol: Preparation of N-Boc-Aminosulfonyl Chloride

-

Starting Material: Begin with the corresponding N-Boc protected aminosulfonic acid.

-

Chlorination: Treat the N-Boc protected aminosulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), in an inert solvent like dichloromethane (DCM) at low temperature (typically 0 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or NMR spectroscopy.

-

Work-up: Upon completion, carefully quench the excess chlorinating agent and isolate the N-Boc-aminosulfonyl chloride. These intermediates are often moisture-sensitive and are typically used immediately in the next step without extensive purification.

These sulfonyl chlorides are valuable precursors for the synthesis of sulfonamides and other derivatives.[1]

Applications in Drug Discovery and Development

N-Boc protected aminosulfonic acids serve as crucial building blocks in the synthesis of a variety of biologically active molecules. Their ability to mimic the structure of amino acids and peptides has made them particularly valuable in the design of peptidomimetics and inhibitors of enzymes that process amino acids.

GABA Analogues for Neurological Disorders

One of the most significant applications of N-Boc protected aminosulfonic acids is in the synthesis of analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[14][15][16] Dysregulation of the GABAergic system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[17][18][19][20][21]

Homotaurine (Tramiprosate): A Case Study

Homotaurine (3-aminopropanesulfonic acid), an analogue of taurine, has been investigated as a potential therapeutic agent for Alzheimer's disease.[22][23][24] It is believed to exert its neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides.[24] The synthesis of homotaurine and its derivatives often utilizes an N-Boc protected intermediate to allow for modifications to the carbon backbone or for coupling to other molecules.

dot graph "Homotaurine_Retrosynthesis" { layout=dot; rankdir=RL; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} "Retrosynthetic analysis of Homotaurine."

Peptidomimetics and Enzyme Inhibitors

The sulfonic acid moiety can act as a bioisostere for a carboxylic acid group, while the overall structure can mimic that of an amino acid. This has led to the incorporation of N-Boc aminosulfonic acids into peptide chains to create sulfonopeptides.[25] These modified peptides can exhibit altered conformational preferences, improved stability against enzymatic degradation, and unique biological activities.

Stability and Deprotection of the N-Boc Group

The utility of the Boc group is defined by its predictable stability and the mild conditions required for its removal.

Stability Profile

The N-Boc group on an aminosulfonic acid is generally stable to:

-

Basic conditions: Resistant to hydrolysis by common bases.[3]

-

Nucleophiles: Generally unreactive towards a wide range of nucleophiles.[3]

-

Catalytic Hydrogenation: Unlike the Cbz group, the Boc group is stable to catalytic hydrogenation.[2]

However, it is labile under acidic conditions.

Deprotection Methodologies

The removal of the Boc group is typically achieved by treatment with a moderately strong acid.

Experimental Protocol: N-Boc Deprotection [26][27]

-

Acid Treatment: Dissolve the N-Boc protected aminosulfonic acid in an organic solvent such as dichloromethane (DCM) or dioxane.

-

Reagent Addition: Add an excess of a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.

-

Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Mild Deprotection Methods:

For substrates that are sensitive to strong acids, alternative, milder deprotection methods have been developed. These include the use of solid-supported acids or carrying out the reaction in water at elevated temperatures.[25][26]

dot graph "N_Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} "Mechanism of acid-catalyzed N-Boc deprotection."

Conclusion and Future Outlook

N-Boc protected aminosulfonic acids represent a versatile and valuable class of building blocks for organic synthesis and medicinal chemistry. While their history is intertwined with the broader development of amine protecting group strategies, their unique properties have carved out a significant niche in the design and synthesis of bioactive molecules. The ability to introduce the sulfonic acid moiety while temporarily masking the reactive amino group has enabled the creation of novel GABA analogues, peptidomimetics, and other compounds with therapeutic potential. As our understanding of the biological roles of aminosulfonic acids continues to grow, the demand for efficient and selective synthetic methodologies will undoubtedly increase, further solidifying the importance of the N-Boc protection strategy in this field.

References

-

Jia, X., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 15(5), 7836-7848. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Belghiche, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

- Chimirri, A., et al. (1989).

-

Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 163-167. [Link]

-

Grygorenko, O. O., et al. (2018). Amino sulfonic acids, peptidosulfonamides and other related compounds. Tetrahedron, 74(13), 1355-1421. [Link]

-

Nardi, A., et al. (2007). A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. Letters in Organic Chemistry, 4(1), 33-37. [Link]

-

Beilstein Journals. (2014). EXPERIMENTAL PROCEDURES. [Link]

-

Krogsgaard-Larsen, P., et al. (1982). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 39(5), 1334-1340. [Link]

-

Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

- Neurocrine Biosciences, Inc. (2016).

- Avraham, Y., et al. (2012). Compositions and methods for ameliorating CNS inflammation, psychosis, delirium, PTSD or PTSS. US10407374B2.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Alcaide, B., et al. (2010). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Chemistry of Heterocyclic Compounds, 46(1), 5-25. [Link]

-

Wikipedia. Homotaurine. [Link]

-

Andersen, K. E., et al. (1996). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry, 39(18), 3513-3522. [Link]

-

Machetti, F., et al. (2000). Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids. Advances in Experimental Medicine and Biology, 483, 399-401. [Link]

- H. Lundbeck A/S. (2009).

- American Home Products Corp. (1982). CNS stimulants and antihypertensive agents. EP0050916A2.

- The General Hospital Corporation. (2020). Use of n-acetylcysteine to treat central nervous system disorders. US20200360327A1.

- The Regents of The University of California. (1999). Peptide synthesis with sulfonyl protecting groups. EP0941104A1.

-

Fukuyama, T., et al. (1998). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 56(6), 492-503. [Link]

-

Alcaide, B., et al. (2011). GABA and some commercialized derivatives that have therapeutic applications. ResearchGate. [Link]

-

Jia, X., et al. (2011). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Rusanov, E. B., et al. (2019). Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives. ResearchGate. [Link]

-

Imbimbo, B. P., & Villetti, G. (2015). The potential protective effect of tramiprosate (homotaurine) against Alzheimer's disease: a review. Expert Opinion on Investigational Drugs, 24(12), 1601-1610. [Link]

-

Rachoń, J., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3857. [Link]

-

Fields, G. B. (2005). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]

-

Wang, S. S., et al. (1981). Solid-phase synthesis of thymosin alpha 1 using tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin. International Journal of Peptide and Protein Research, 18(5), 459-467. [Link]

-

Alzheimer's Drug Discovery Foundation. (2023). Homotaurine (Tramiprosate). [Link]

-

ChemRxiv. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

- Roberts, J. C., & Roberts, J. L. (1997). Formation and utility of sulfonic acid protecting groups. US5596095A.

-

Zhang, Y., et al. (2020). Facile Synthesis of Boc-Protected Selenocystine and its Compatibility with Late-Stage Farnesylation at Cysteine Site. Protein & Peptide Letters, 27(10), 993-1000. [Link]

-

Isaksson, J., et al. (2021). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 60(33), 18197-18204. [Link]

-

Kim, S., et al. (2012). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Organic & Biomolecular Chemistry, 10(31), 6141-6144. [Link]

-

Digital Commons at Buffalo State. (2021). Synthesis of Library of N-t-boc Amino ester. [Link]

-

Wikipedia. Taurine. [Link]

-

Wikipedia. Protecting group. [Link]

- Liu, G. (2008). Method for synthesizing taurine. CN101100449A.

-

Undheim, E. A., et al. (2014). t-Boc synthesis of Huwentoxin-I through Native Chemical Ligation incorporating a Trifluoromethanesulfonic acid cleavage strategy. Toxins, 6(8), 2414-2428. [Link]

-

Schuller-Levis, G. B., & Park, E. (2003). Taurine: new implications for an old amino acid. FEMS Microbiology Letters, 226(2), 195-202. [Link]

-

PubChem. taurine biosynthesis. [Link]

Sources

- 1. N-(tert-Butoxycarbonyl)sulfamoyl chloride - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Taurine - Wikipedia [en.wikipedia.org]

- 5. Taurine: new implications for an old amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taurine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of a series of sulfinic acid analogs of GABA and evaluation of their GABAB receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boc-L-cysteic acid | C8H15NO7S | CID 12508765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Facile Synthesis of Boc-Protected Selenocystine and its Compatibility with Late-Stage Farnesylation at Cysteine Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101100449A - Method for synthesizing taurine - Google Patents [patents.google.com]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solid-phase synthesis of thymosin alpha 1 using tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2016164763A1 - Compositions and methods for treating cns disorders - Google Patents [patents.google.com]

- 18. US10407374B2 - Compositions and methods for ameliorating CNS inflammation, psychosis, delirium, PTSD or PTSS - Google Patents [patents.google.com]

- 19. US8058291B2 - Methods and compositions for the treatment of CNS-related conditions - Google Patents [patents.google.com]

- 20. EP0050916A2 - CNS stimulants and antihypertensive agents - Google Patents [patents.google.com]

- 21. US20200360327A1 - Use of n-acetylcysteine to treat central nervous system disorders - Google Patents [patents.google.com]

- 22. Homotaurine - Wikipedia [en.wikipedia.org]

- 23. The potential protective effect of tramiprosate (homotaurine) against Alzheimer's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. alzdiscovery.org [alzdiscovery.org]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

- 27. mcours.net [mcours.net]

Methodological & Application

Application Notes and Protocols for the Use of 3-(N-Boc-amino)-1-propanesulfonic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Synthetic Peptides

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created, enabling the rapid assembly of amino acid chains on a solid support.[1][2][3] This methodology has become a cornerstone in biochemistry, drug discovery, and materials science.[2] A key advantage of SPPS is the ability to introduce a wide array of modifications to the peptide backbone or side chains, thereby fine-tuning their biological activity, stability, and pharmacokinetic properties.[4]

One such modification is the introduction of sulfonic acid groups. This functionalization can significantly alter the charge and structure of peptides, often leading to improved water solubility, enhanced stability, and increased binding affinity to target proteins.[5] The sulfonic acid moiety, with its low pKa, is anionic at physiological pH and can mimic post-translational modifications like tyrosine sulfation or serve as a bioisostere for phosphate groups.[6][7] Molecules containing sulfonic acid groups have shown promise as inhibitors of β-amyloid aggregation, a hallmark of Alzheimer's disease.[8]

This application note details the use of 3-(N-Boc-amino)-1-propanesulfonic acid as a specialized reagent in SPPS. Due to its structure—possessing a temporary Boc-protected amine for coupling but lacking a carboxylic acid for further chain elongation—its primary application is as a capping agent to terminate peptide synthesis and introduce a stable, terminal sulfonate group. This guide provides the scientific rationale and detailed protocols for its effective use.

Scientific Rationale and Mechanism of Action

In SPPS, the stepwise assembly of a peptide chain relies on the iterative deprotection of the N-terminal amine followed by the coupling of the next protected amino acid.[9][10] Occasionally, a small fraction of the N-termini may fail to couple, leading to the formation of deletion sequences.[11] To prevent this, a "capping" step is often employed to acetylate these unreacted amines, rendering them inert to subsequent coupling cycles.[11][12][13]

3-(N-Boc-amino)-1-propanesulfonic acid can be strategically employed in a similar manner, but with a different goal: not just to terminate the chain, but to functionalize it. It is used in the final coupling step to introduce a terminal aminopropanesulfonic acid moiety.

The causality behind this application is as follows:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the amine allows for standard activation and coupling to the free N-terminus of the resin-bound peptide, using established SPPS coupling reagents.[10][14][15]

-

Absence of Carboxylic Acid: The molecule lacks a C-terminal carboxylic acid, which is essential for the elongation of the peptide chain. Once coupled, it presents no site for the attachment of subsequent amino acids, effectively terminating the synthesis.

-

Stable Sulfonic Acid Group: The sulfonic acid group is highly stable and remains intact throughout the synthesis and final cleavage from the resin.[16] It imparts a permanent negative charge to the peptide's N-terminus under physiological conditions.

This process allows for the creation of peptides with a unique N-terminal modification that can profoundly influence their biological properties.

Visualizing the Workflow

The following diagram outlines the key stages of incorporating 3-(N-Boc-amino)-1-propanesulfonic acid as a terminal capping agent in a standard SPPS workflow.

Caption: Coupling reaction to form a terminal sulfonamide bond.

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the sulfonated peptide from the solid support and removes any remaining side-chain protecting groups (e.g., from Arg, Asp, etc.).

| Step | Procedure | Reagents & Solvents | Time |

| 1 | Final Washing | Wash the capped peptide-resin with DCM (3x) and dry under vacuum. | 15 min |

| 2 | Prepare Cleavage Cocktail | Prepare a cleavage cocktail of TFA/Thioanisole/Water/TIPS (90:5:3:2). Use appropriate safety precautions (fume hood). | 5 min |

| 3 | Cleavage Reaction | Add the cleavage cocktail to the dry resin and agitate at room temperature. | 2-3 hours |

| 4 | Peptide Precipitation | Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. | 20 min |

| 5 | Isolation | Centrifuge the mixture to pellet the peptide. Decant the ether and repeat the ether wash (2x). | 15 min |

| 6 | Drying | Dry the peptide pellet under vacuum. | Overnight |

| 7 | Purification | Dissolve the crude peptide in a suitable buffer and purify using reverse-phase HPLC. | Variable |

Causality and Expertise:

-

Cleavage Cocktail: A strong acid, typically TFA, is required for the final cleavage. [16][17]The additional reagents are "scavengers." Thioanisole and Triisopropylsilane (TIPS) are included to trap reactive carbocations generated from the cleavage of side-chain protecting groups, preventing re-attachment to sensitive residues like Trp or Met. [10][17]* Cold Ether Precipitation: Peptides are generally insoluble in cold diethyl ether, making it an effective solvent for precipitation and separation from the soluble cleavage byproducts.

-

HPLC Purification: High-Performance Liquid Chromatography is the standard and necessary final step to isolate the desired sulfonated peptide from any deletion sequences or byproducts of the synthesis and cleavage processes.

Trustworthiness and Self-Validation

The protocols described are built upon decades of established SPPS chemistry. [15]Each stage includes a validation checkpoint:

-

Coupling Completion: The Kaiser test provides a direct qualitative assessment of the capping reaction's success.

-

Final Product Validation: The purity and identity of the final sulfonated peptide must be confirmed by analytical HPLC and mass spectrometry. The observed mass should correspond to the calculated mass of the desired N-terminally sulfonated peptide.

By adhering to these validation steps, researchers can ensure the integrity and success of the synthesis.

References

- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE2_S_632KcIzrL3wOElASFrCs8iKBNwrLS9g7VjC4usroFrNGow017CxoWw3tLduVTMG8PIvOsSLGaYN-srib-gN0hp4PXDjlUNE36oRv-mz_8RJ7upu4lac1i8wz_gS4GUxE-lFIeilmXTVxq4oiNFY33YShSHsCCzDQEXVrwaiCK-NulOJN3l--oppko1TLcrqh3Z4R7b8=]

- Wang, L., et al. (2023). Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-2 cell injury. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzuAAoePYNhGOKHbM_FfIBepGKHAcmRRJv_mcqRmPR6oPaYBn2IZ8VI5uyZbAWj0DyIK44pYpFAHPjdBWsTkCRK0Ui2tlYAEH2u2Sepb4zNtodAIUTwQut5VrB0DPtJrF0FDbj2jTT10c7Psel]

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from ChemPep website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJGyrezNBtAq5uDRhW8C5RI5eOD050qBhkqgWbiwI8OQ9fqrXn6iR77B7NLkss0zHKj8Htx7qYJ7YLZbpN0ao_g4oYJrVlOGXQ3G1XWbHhXpsK1WVGuAsKN3rHeRopLqLwZKHMX7G2umeY8wy-1YRgxg==]

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from Bachem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEPgvMsWxeP5xAUuEomPghPWbpd6LecvqaqIrYYYHGIiOyBEYyYD2MvCHjfPMJPINHrrit-BGpDRDIVw9ZakS7an-pqvUru4TpurHqyPb5FJu1MslLj9VWKKWqg7PqU7ivEdX2zcb-LZs-QkbLB2FyIdusPV3kHx206W-lj2tGGRFYVZ1177VnVZ3hTg==]

- Powder Systems. (n.d.). What is Solid-phase Peptide Synthesis?. Retrieved from Powder Systems website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl21rXP-Mf64Q4U0em29IFfRi92Al3TnLyFWBmM-vLpIpLvs3dpBTCk0_eYgQOnJ3aGZzAqeN8Bby80ehyDm73k4y62gd5aq8n2V1P8m86MDLEfp6oMZSyXMLyAaud-vzd63r2thIoBl_ckk4XBkisBVjcvpvwTKEzo5u54ZjE6OGCrQ==]

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from aapptec.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm9oNmoq-rt5C7Hd3ev8XAJ5XYCFrhe6QJV3SHBXf9gsOHmVsJUKz15Sx98Y7_I2Rz3Uj-xlKhxhRCeaVju6yWGI3aFTZpXo1_T34QLizkJD8D0kC9EQ6Cf6a8nu__OxWNcd7op-Gzajcn1ZWTP40MbIAr9DGTqoSL_umVxLTRSXMpR6N16j8=]

- Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxDm2WOyd8Sfi4tq_juPsXF_w-qXQx4EUm42HWpbnhhq8LY5hcgQtXPMRIKNY9QT-o1vXOWVuI6CINYmpQ98lcxHa_yqAefp1Y2XrF5vqEMZybCzUmkwmpiugoJHYdOr4_pP6iVf2d8E17uzLfpM4wzM6WzHLTKtVS7e_ApCVpiGJ4z130dD-fPG1ynMB0UbKIy24BOro08oBY_IbTQ9NULN8IMRTKv7dPqK64MihNEbbw8c5860xDwfnBtISeF6j6fMd_F4ZMIfImNeWqyZxgJtA=]

- Roth, K. D., et al. (2003). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmYBNjmEhvxnlmgA8FuoJpZuNzTKIAYC1XLRHZhHym9S-Atlu1XiUstpyh_hqza4kNe2rSgpujLXz20NLqemBt559xoiBuK2gFU4YXfsdg2YSI8mpzFS9vMF3w57b13yAraSb2nv1jbAQ=]